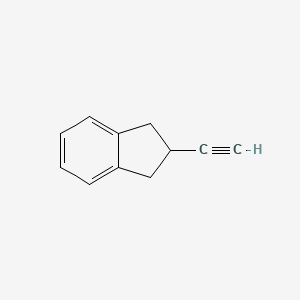

1H-Indene, 2-ethynyl-2,3-dihydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

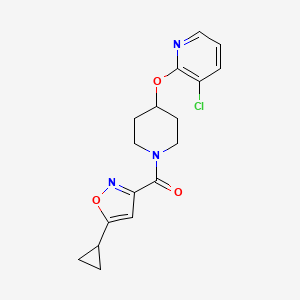

1H-Indene, 2-ethynyl-2,3-dihydro- (1H-Indene, 2-ethynyl-2,3-dihydro-) is a heterocyclic compound containing a five-membered ring with two carbon atoms and three hydrogen atoms. It is a colorless solid that is insoluble in water and is used in the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.

Applications De Recherche Scientifique

Synthesis and Catalysis

Electrophilic Cyclization

The synthesis of 3-iodo-1H-indene derivatives through iodonium-promoted carbocyclization of 2-substituted ethynylmalonates has been explored. This process is key for generating cyclized products that serve as valuable intermediates for further chemical transformations (Khan & Wirth, 2009).

Palladium-Catalyzed Synthesis

A method for the multicomponent synthesis of biologically significant indenes, which are trisubstituted at the 1, 2, and 3 positions using palladium(0) catalysis, has been described. This technique enables the preparation of unsymmetrically substituted 1H-indenes, showcasing the versatility of indene derivatives in organic synthesis (Tsukamoto, Ueno, & Kondo, 2007).

Materials Science

Organic Semiconductor Materials

1H-indenes have been utilized in the modular synthesis of carbon-bridged phenylenevinylene derivatives, such as dihydro-s-indacene and diindenoindacene. These compounds display properties advantageous for ambipolar organic semiconductor materials, demonstrating the potential of indene derivatives in electronic and optoelectronic applications (Zhu et al., 2009).

Mechanistic Insights and Advanced Studies

Cycloisomerization Mechanisms

Research has elucidated mechanisms behind the ruthenium-catalyzed cycloisomerization of (o-ethynyl)styrenes, leading to 2-alkenyl-1H-indene derivatives. This exploration of skeletal rearrangement and cyclization processes provides deep insights into the reactivity and transformation pathways of ethynyl-substituted indenes (Madhushaw et al., 2004).

Fluorescent Materials and Sensors

Aggregation-Induced Emission

The synthesis and aggregation-induced emission properties of tetraphenylethene-containing diynes have been studied, revealing high fluorescence quantum yields and potential applications in fluorescent chemosensors for explosive detection. This highlights the role of indene derivatives in developing novel materials for sensing and imaging applications (Hu et al., 2012).

Propriétés

IUPAC Name |

2-ethynyl-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-7-10-5-3-4-6-11(10)8-9/h1,3-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPCNPKWGNPXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indene, 2-ethynyl-2,3-dihydro- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide](/img/structure/B2743203.png)

![2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743206.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2743207.png)

![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2743209.png)

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2743210.png)

![N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2743211.png)

![Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2743214.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B2743225.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2743226.png)